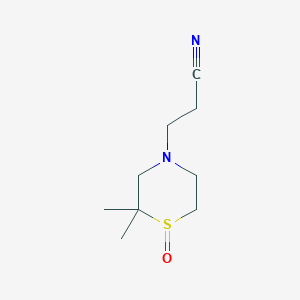

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile is an organic compound with a unique structure that includes a thiomorpholine ring substituted with a nitrile group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxidothiomorpholine moiety. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The major product is the corresponding amine.

Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile exhibits notable antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showcasing its potential as a chemotherapeutic agent. For instance, a study evaluated its effects on human tumor cells, revealing a significant inhibition of cell proliferation at specific concentrations .

Mechanism of Action

The compound's mechanism involves the induction of apoptosis in cancer cells, mediated through the modulation of specific signaling pathways. This apoptotic effect is critical for its application in cancer therapy, making it a candidate for further development as an anticancer drug .

Pharmacological Applications

Neuroprotective Effects

In addition to its antitumor activity, this compound has been studied for its neuroprotective effects. Research suggests that it may help in mitigating oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Potential in Cardiovascular Research

The compound has also shown promise in cardiovascular research. It is believed to influence endothelial function and vascular health, potentially aiding in the prevention or treatment of cardiovascular diseases. Studies have indicated that it may improve endothelial nitric oxide synthase activity, leading to enhanced vasodilation and reduced hypertension .

Synthesis and Formulation

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice in achieving desirable outcomes .

Formulation Challenges

Formulating this compound into pharmaceutical dosage forms poses challenges due to its solubility properties. Researchers are investigating various formulation strategies to enhance bioavailability, including the use of solubilizing agents and novel delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-3-oxopropanenitrile: This compound shares a similar nitrile group but lacks the thiomorpholine ring.

2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile, it lacks the nitrile and thiomorpholine functionalities.

Uniqueness

This compound is unique due to its combination of a thiomorpholine ring, a nitrile group, and dimethyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Biological Activity

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C₇H₁₄N₂OS

- Molecular Weight: 174.26 g/mol

The compound features a thiomorpholine ring and a nitrile group, which are significant for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .

- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells and tissues .

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers, suggesting potential applications in inflammatory diseases .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound selectively induces apoptosis in various cancer cell lines. For example, treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant cell death in breast and colon cancer cells within 48 hours. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving animal models of inflammatory bowel disease showed that administration of the compound at doses of 10 mg/kg significantly reduced disease severity compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety and Toxicity Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. In repeated dose toxicity studies conducted on Sprague Dawley rats, no severe adverse effects were observed at doses up to 500 mg/kg bw/day. Minor changes in liver and kidney weights were noted but were not statistically significant .

Properties

Molecular Formula |

C9H16N2OS |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

3-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)propanenitrile |

InChI |

InChI=1S/C9H16N2OS/c1-9(2)8-11(5-3-4-10)6-7-13(9)12/h3,5-8H2,1-2H3 |

InChI Key |

YLQURFPOJJEBCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCS1=O)CCC#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.